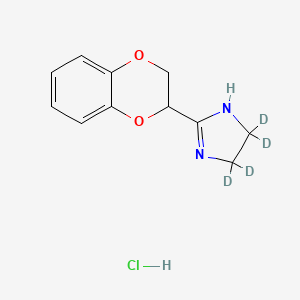

Idazoxan-d4 (hydrochloride)

Description

BenchChem offers high-quality Idazoxan-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Idazoxan-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1329834-12-9 |

|---|---|

Molecular Formula |

C11H13ClN2O2 |

Molecular Weight |

244.711 |

IUPAC Name |

4,4,5,5-tetradeuterio-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H/i5D2,6D2; |

InChI Key |

MYUBYOVCLMEAOH-NXMSQKFDSA-N |

SMILES |

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl |

Synonyms |

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole-d4 Hydrochloride; (+/-)-Idazoxan-d4 Monohydrochloride; RX 781094-d4; RX 781094A-d4; |

Origin of Product |

United States |

Contextualizing Idazoxan S Significance in Alpha 2 Adrenoceptor and Imidazoline Receptor Research

Idazoxan is a potent and selective antagonist of alpha-2 adrenergic receptors (α2-adrenoceptors) and also exhibits high affinity for imidazoline (B1206853) receptors, particularly the I2 subtype. wikipedia.orgnih.govnih.govcaymanchem.com This dual activity makes it a valuable tool for distinguishing between the functions of these two distinct receptor systems. nih.govjpp.krakow.pl Initially developed for the investigation of central and peripheral noradrenergic pathways, Idazoxan has been instrumental in elucidating the physiological and pathological roles of α2-adrenoceptors and imidazoline receptors. nih.gov

Research has explored Idazoxan's potential in various therapeutic areas, including depression, schizophrenia, and Alzheimer's disease. wikipedia.orgdrugbank.com Its ability to block α2-adrenoceptors can enhance the release of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576) in the brain. wikipedia.org Furthermore, studies have investigated its effects on L-DOPA-induced dyskinesias in Parkinson's disease. medchemexpress.comnih.gov In the context of global ischemia, some research has suggested a potential neuroprotective effect of Idazoxan, although this may be linked to its hypothermic effects. nih.gov The pharmacological complexity of Idazoxan, stemming from its interaction with both α2-adrenoceptors and imidazoline receptors, necessitates precise research tools to dissect its mechanisms of action. nih.govjpp.krakow.pl

Advanced Synthetic Methodologies and Isotopic Derivatization Strategies for Idazoxan D4 Hydrochloride

Stereoselective Synthesis of Idazoxan-d4 Hydrochloride

Idazoxan possesses a single chiral center at the C2 position of the 2,3-dihydro-1,4-benzodioxin moiety, making it a racemic mixture in its standard synthesis. wikipedia.org The development of a stereoselective synthesis for an isotopically labeled version like Idazoxan-d4 requires precise control over this stereocenter. A common and effective strategy for achieving high enantiomeric purity is through the chiral resolution of a key synthetic intermediate. google.com

In a typical synthesis of Idazoxan, a key precursor is 2-cyano-1,4-benzodioxan. wikipedia.org For a stereoselective route, this racemic intermediate can be resolved into its individual enantiomers. This is often accomplished by using a chiral acid to form diastereomeric salts, which can then be separated by selective crystallization due to their different physical properties. google.com Once the desired enantiomer of the intermediate is isolated with a high degree of enantiomeric excess (e.g., >99% ee), it can be carried forward through the subsequent synthetic steps. google.com

The final cyclization to form the imidazoline (B1206853) ring would then proceed using the enantiomerically pure precursor. This ensures that the final Idazoxan-d4 product retains the specific stereochemistry, yielding an enantiomerically pure compound. This approach is chemically efficient as it allows for the isolation and use of a specific enantiomer, which is crucial for studying stereospecific receptor interactions. google.com

Targeted Deuterium (B1214612) Incorporation for Specific Research Objectives

The placement of deuterium atoms at specific molecular positions is a primary goal of isotopic labeling. This targeted approach allows for the investigation of metabolic fates, the generation of stable internal standards for quantitative analysis, and the potential modulation of the molecule's pharmacokinetic properties.

The designation "d4" in Idazoxan-d4 hydrochloride implies the substitution of four hydrogen atoms with deuterium. A highly specific and efficient method to achieve this is by incorporating a deuterated building block during the synthesis. For Idazoxan-d4, where the deuterium atoms are located on the imidazoline ring, the most direct route involves using ethylenediamine-d4.

The synthesis begins with the reaction of 2-cyano-1,4-benzodioxan with hydrogen chloride in an alcohol solvent, such as methanol, to form the corresponding imidate ester hydrochloride via the Pinner reaction. chemicalbook.com This activated intermediate is then reacted with ethylenediamine-d4 (1,2-diaminoethane-1,1,2,2-d4). The nucleophilic attack of the deuterated diamine followed by cyclization yields the 2-imidazoline-d4 ring directly attached to the 1,4-benzodioxan moiety. wikipedia.orgchemicalbook.com The final product, Idazoxan-d4, is then isolated as its hydrochloride salt.

Alternative methods, such as direct hydrogen-deuterium (H-D) exchange on a pre-formed Idazoxan molecule using a metal catalyst and a deuterium source like D₂O, are also possible. nih.govtn-sanso.co.jp However, these methods can require harsh reaction conditions and may suffer from a lack of complete regioselectivity, making the deuterated building block approach superior for specifically producing Idazoxan with four deuterium atoms confined to the imidazoline ring.

A primary driver for synthesizing deuterated compounds is to improve their metabolic stability. juniperpublishers.com This phenomenon is based on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is cleaved at a slower rate by metabolic enzymes, particularly cytochrome P450 (CYP) isozymes. mdpi.comresearchgate.net Slowing down the rate-determining step of metabolism can lead to a longer biological half-life, reduced systemic clearance, and potentially lower patient-to-patient variability in drug exposure. researchgate.netgoogle.com

Deuteration can also alter metabolic pathways, a process known as "metabolic shunting". juniperpublishers.com By blocking a primary metabolic site, the drug may be metabolized through alternative, potentially less toxic, pathways. This can reduce the formation of reactive or toxic metabolites. juniperpublishers.comgoogle.com For Idazoxan-d4, the deuteration of the imidazoline ring could protect it from oxidative metabolism, a common fate for such heterocyclic structures. This strategy has been successfully applied to other classes of drugs to improve their pharmacokinetic profiles. nih.govmdpi.com

Table 1: Illustrative Impact of Deuteration on Metabolic Stability in Preclinical Models This table presents findings from various compounds to illustrate the general principle of using deuteration to enhance metabolic stability, as specific preclinical data for Idazoxan-d4 was not available in the search results.

| Compound Class | Deuteration Position | Observed Effect in Preclinical Models | Reference |

|---|---|---|---|

| Tyrosine Kinase Inhibitor | Phenyl group (penta-deuteration) | Significantly improved metabolic stability in rat liver microsomes compared to the non-deuterated parent compound. | mdpi.com |

| N,N-Dimethyltryptamine (DMT) | α-carbon to the tertiary amine | Increased in vitro stability in human hepatocyte fractions; degree of deuteration significantly predicted an increase in half-life and a decrease in clearance. | nih.gov |

| Odanacatib Analogue | Methoxy group (trideuteration) | Showed slower plasma clearance and improved metabolic stability in both in vitro and in vivo studies. | juniperpublishers.com |

| Imidazo[1,2-a]pyridine | Methylene group of benzyl (B1604629) amine | Resulted in improved metabolic properties in microsomal stability studies. | nih.gov |

Synthesis of Idazoxan-d4 with Deuterium at Defined Positions (e.g., Imidazoline Ring)

Optimization of Yields and Purity for Isotopically Labeled Compounds

The synthesis of isotopically labeled compounds like Idazoxan-d4 hydrochloride requires careful optimization to maximize chemical yield and ensure high purity, which is critical for its use in research. Key factors include the choice of reagents, reaction conditions, and purification methods.

For multi-step syntheses, optimizing each step is crucial. For instance, in condensation reactions to form amide bonds, which can be part of related heterocyclic syntheses, screening different condensing agents can significantly impact the yield. epo.org Similarly, the choice of catalyst and solvent system in metal-catalyzed reactions can be the difference between a low-yield reaction and an efficient transformation. rsc.org

Purification is paramount. The synthesis of Idazoxan hydrochloride involves the precipitation of byproducts, such as ethylenediamine (B42938) dihydrochloride, which must be efficiently removed by filtration. chemicalbook.com The crude product is often subjected to one or more recrystallization steps from a suitable solvent, like ethanol, to achieve a high degree of chemical purity and obtain a crystalline solid. chemicalbook.comepo.org This process is also effective for enriching the enantiomeric excess of the final product. google.com

The final validation of purity and structure relies on a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine chemical purity and, with a chiral column, to confirm the enantiomeric purity. nih.govepo.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the molecular structure and, crucially, for determining the degree and location of deuterium incorporation. nih.govepo.orgresearchgate.net

Table 2: Summary of Optimization and Purification Strategies

| Strategy | Objective | Method/Technique | Outcome | Reference |

|---|---|---|---|---|

| Reaction Optimization | Maximize Yield | Screening condensing agents (e.g., isopropyl chlorocarbonate, CDI) for amide bond formation. | Identification of reagents that provide higher reaction yields (e.g., >80%). | epo.org |

| Reaction Optimization | Improve Efficiency | Utilizing optimized catalyst systems (e.g., Pd/Rh co-catalysis) for cross-coupling reactions. | Enhanced reaction yields and lower required catalyst loading. | rsc.org |

| Workup/Purification | Remove Byproducts | Filtration of precipitated side products (e.g., diamine salts) from the reaction mixture. | Isolation of a cleaner crude product before final purification. | chemicalbook.com |

| Purification | Achieve High Purity | Recrystallization of the crude product from an appropriate solvent (e.g., ethanol). | Yields a high-purity crystalline solid with defined physical properties. | chemicalbook.comepo.org |

| Quality Control | Confirm Purity | Analysis by High-Performance Liquid Chromatography (HPLC). | Quantifies chemical purity (e.g., >99%) and enantiomeric excess. | nih.govgoogle.com |

| Quality Control | Confirm Structure & Deuteration | Analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). | Verifies the correct molecular structure and confirms the percentage of deuterium incorporation at specific sites. | nih.govepo.org |

Alpha-2 Adrenergic Receptor Subtype Selectivity and Antagonism

Idazoxan is a well-established selective antagonist of alpha-2 (α₂) adrenergic receptors. wikipedia.org It is widely used as a pharmacological tool to study the function of these receptors. Its antagonistic properties have been demonstrated in both in vitro and in vivo models, where it effectively blocks the actions of α₂-adrenergic receptor agonists. nih.govnih.gov

Quantitative Receptor Binding Assays (e.g., Radioligand Competition Studies)

Radioligand competition studies have been instrumental in quantifying the binding affinity of Idazoxan for the different subtypes of the α₂-adrenergic receptor. These assays typically use a radiolabeled ligand, such as [³H]-idazoxan or [³H]RX821002, to label the receptors in tissue homogenates or cell membranes. nih.gov The affinity of Idazoxan is determined by its ability to displace the radioligand.

Studies have shown that Idazoxan binds with high affinity to all three subtypes of the α₂-adrenoceptor: α₂ₐ, α₂ₑ, and α₂C. tocris.com The binding affinities, often expressed as pKi values (the negative logarithm of the inhibition constant, Ki), indicate a strong interaction with these receptors.

Table 1. Binding Affinities (pKi) of Idazoxan for Human α₂-Adrenergic Receptor Subtypes. tocris.com

Functional Assays for Alpha-2 Adrenoceptor Antagonism in Isolated Tissues and Cell Lines

The antagonist activity of Idazoxan at α₂-adrenoceptors is confirmed through various functional assays. In human studies, intravenous administration of Idazoxan was shown to antagonize the pressor effects of α-methylnorepinephrine, a relatively selective α₂-adrenoceptor agonist, by shifting the dose-response curve to the right. nih.gov This provides in vivo evidence of postsynaptic α₂-adrenoceptor blockade on resistance vessels. nih.gov

Further in vitro evidence comes from human platelet aggregation studies. Platelets possess α₂ₐ-adrenoceptors, and Idazoxan demonstrates potent and selective antagonism in this system, proving more potent than other antagonists like yohimbine. nih.govnih.gov In animal models, Idazoxan has been shown to reverse the catalepsy induced by the antipsychotic haloperidol (B65202), an effect linked to its α₂-adrenoceptor blockade which can influence other neurotransmitter systems like serotonin (B10506). medchemexpress.com Additionally, the procognitive effects observed with methylphenidate in working memory tasks can be blocked by Idazoxan, suggesting these effects are mediated through α₂-adrenergic receptors. nih.gov

Enantiomeric Stereoselectivity in Receptor Interactions

Idazoxan is a racemic mixture, meaning it consists of two enantiomers, (+)-idazoxan and (-)-idazoxan. nih.gov Research has revealed significant differences in the pharmacological activity and selectivity of these two stereoisomers.

Binding studies performed on rat cortical membranes using a selective α₂-adrenoceptor radioligand showed that (+)-idazoxan has a 7-8 times higher affinity for postsynaptic α₂-adrenoceptors than (-)-idazoxan. Functionally, the (+)-enantiomer is also substantially more potent (e.g., 40 times more active) in antagonizing the effects of the α₂-agonist clonidine (B47849) at the presynaptic level. This indicates a stronger affinity of (+)-idazoxan for presynaptic autoreceptors that regulate neurotransmitter release.

While (+)-idazoxan is the more potent enantiomer at α₂-receptors, binding studies have revealed that (-)-idazoxan is more selective for α₂-adrenoceptors over α₁-adrenoceptors. It is concluded that (+)-idazoxan antagonizes both alpha-1 and alpha-2 adrenoceptors, whereas (-)-idazoxan is a more selective antagonist for alpha-2 adrenoceptors.

Table 2. Comparative Binding Affinities (Ki) of Idazoxan Enantiomers for α₁ and α₂-Adrenoceptors in Rat Brain Membranes.

Imidazoline Receptor (I1 and I2) Modulation

In addition to its well-characterized effects on α₂-adrenergic receptors, Idazoxan also interacts significantly with imidazoline receptors. wikipedia.org There are at least three classes of imidazoline receptors (I₁, I₂, and I₃), and Idazoxan binds to the I₁ and I₂ subtypes. medchemexpress.comwikipedia.org It is often used as a standard antagonist ligand to characterize these sites, particularly the I₂ subtype. nih.govnih.gov

Differential Binding Affinities for Imidazoline Receptor Subtypes

Idazoxan exhibits a differential binding profile for the I₁ and I₂ imidazoline receptor subtypes. Quantitative binding assays demonstrate that it has a higher affinity for the I₂ receptor subtype compared to the I₁ subtype. tocris.com This makes Idazoxan a selective ligand for I₂ sites over I₁ sites. tocris.com While it binds to both, its affinity for I₂ receptors is more pronounced. tocris.comnih.gov

The affinity of Idazoxan for I₂ receptors is comparable to its affinity for the α₂C-adrenoceptor subtype, but generally lower than its affinity for the α₂ₐ-adrenoceptor. tocris.com

Table 3. Binding Affinities (pKi) of Idazoxan for Imidazoline Receptor Subtypes. tocris.com

Investigation of Intracellular Signaling Pathways Modulated by Imidazoline Receptors

The signaling mechanisms coupled to imidazoline receptors are complex and still under investigation.

I₁ Receptor Signaling: Activation of I₁-imidazoline receptors is known to initiate intracellular signaling cascades. One identified pathway involves the hydrolysis of phosphatidylcholine, leading to the generation of diacylglycerol (DAG). medchemexpress.commedchemexpress.com Increased levels of DAG can then trigger the synthesis of second messengers such as arachidonic acid. medchemexpress.com

I₂ Receptor Signaling: The I₂ receptor is located on the outer mitochondrial membrane and is considered an allosteric binding site on monoamine oxidase (MAO). wikipedia.org Idazoxan's interaction with I₂ receptors has been shown to modulate specific intracellular pathways. In a study on liver fibrosis, the I₂ receptor inhibitor Idazoxan was found to exert protective effects by regulating the Akt-Nrf2-Smad2/3 signaling pathway. nih.gov The study demonstrated that Idazoxan activated Nrf2, a key regulator of antioxidant responses, and that this effect was dependent on the Akt signaling pathway. nih.gov This suggests that Idazoxan, through its action at I₂ receptors, can influence cellular processes related to oxidative stress and fibrogenesis. nih.gov

Comprehensive Receptor Profiling and Off-Target Interaction Analysis

Idazoxan is primarily recognized as a potent and selective α2-adrenoceptor antagonist. nih.govworktribe.com However, its pharmacological profile is complex, involving interactions with other receptor systems, most notably imidazoline and serotonin receptors. worktribe.comresearchgate.net Comprehensive profiling through radioligand binding assays and functional studies has been crucial in elucidating its full spectrum of activity.

Serotonergic Receptor Cross-Reactivity Investigations

In addition to its primary action on α2-adrenoceptors, Idazoxan demonstrates significant cross-reactivity with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. In vitro studies have shown that Idazoxan possesses a moderate affinity for 5-HT1A receptors and can act as an agonist at these sites. researchgate.net

In vivo research in rats further substantiates this interaction. Studies measuring the synthesis of 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin, revealed that Idazoxan administration decreased 5-HTP synthesis in the cerebral cortex and hippocampus. nih.gov This inhibitory effect is contrary to what would be expected from α2-heteroceptor blockade alone, which should increase serotonin release. nih.gov Instead, this suggests that Idazoxan stimulates presynaptic 5-HT1A autoreceptors, which in turn inhibit serotonin synthesis and release. nih.gov This agonist activity at 5-HT1A autoreceptors was confirmed when the selective 5-HT1A antagonist, WAY100135, completely blocked Idazoxan's inhibitory effect on serotonin synthesis. nih.gov This dual action—blocking α2-adrenoceptors while stimulating 5-HT1A autoreceptors—highlights a complex functional interaction that modulates the serotonergic system. researchgate.netnih.gov

Broader G-Protein Coupled Receptor (GPCR) Screening Methodologies

Radioligand Binding Assays : This is a foundational technique used to determine the affinity of a compound for a specific receptor. It involves competing the test compound (e.g., Idazoxan) against a radiolabeled ligand (e.g., [3H]-idazoxan or [3H]-clonidine for α2-adrenoceptors) for binding to receptor sites in tissue homogenates or cell membranes expressing the target receptor. nih.govnih.gov The resulting data are used to calculate inhibition constants (Ki) or IC50 values. nih.gov

Functional Cell-Based Assays : These assays measure the functional consequence of a ligand binding to a receptor. For GPCRs, this can involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+). capes.gov.br For Gi-coupled receptors like the α2-adrenoceptor, which typically decrease cAMP, specialized assays are used. capes.gov.br One approach involves co-expressing the receptor with a chimeric G-protein (like Gαqi5) that redirects the signal to the Gq pathway, resulting in a measurable Ca2+ release upon agonist stimulation. capes.gov.br This allows for high-throughput screening of both agonists and antagonists. capes.gov.bruah.es

Impedance-Based Label-Free Assays : Platforms like the xCELLigence RTCA HT system monitor cellular impedance in real-time. nih.gov The binding of a ligand to a GPCR initiates a cascade of intracellular events that lead to changes in cell morphology and adhesion, which are detected as changes in impedance. This label-free method provides a holistic view of the cellular response and can be used for multidimensional GPCR profiling. nih.gov

Virtual Screening and Homology Modeling : In the absence of a crystal structure for a target receptor, computational methods like homology modeling can be used to create a 3D model based on the structure of a related protein, such as bovine rhodopsin for many GPCRs. researchgate.net These models can then be used for virtual screening, where large compound libraries are computationally "docked" into the receptor's binding site to predict potential interactions. researchgate.nethelsinki.fi

Neurotransmitter System Modulation in Preclinical Models

Idazoxan's primary antagonism of α2-adrenoceptors has significant downstream effects on the release and metabolism of several key neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and serotonin.

Effects on Dopamine Release and Metabolism

While Idazoxan has a low affinity for dopamine receptors, it significantly modulates dopamine neurotransmission, particularly in the prefrontal cortex. nih.govnih.gov The primary mechanism is through the blockade of α2-adrenoceptors located on noradrenergic terminals, which in turn influence adjacent dopamine terminals.

Microdialysis studies in freely moving rats have shown that systemic administration of Idazoxan markedly increases dopamine output in the medial prefrontal cortex. nih.gov This effect was not observed in subcortical areas like the striatum or nucleus accumbens. nih.gov The increase in cortical dopamine appears to be mediated by a local mechanism at the nerve terminal level, as direct perfusion of Idazoxan into the cortex replicated the effect, while infusion into the ventral tegmental area (where dopamine cell bodies originate) did not. nih.gov Furthermore, this effect was independent of dopaminergic neuronal firing, as it was not blocked by tetrodotoxin. nih.gov

However, other studies have found that Idazoxan does not affect the basal extracellular levels of dopamine or its metabolites in the striatum. nih.govmedchemexpress.com It also failed to alter the increase in striatal dopamine induced by the D2 antagonist haloperidol. nih.gov This regional specificity, with a preferential effect on the prefrontal cortex, is a key characteristic of Idazoxan's influence on the dopamine system. nih.gov

Modulation of Norepinephrine and Serotonin Pathways

As a potent α2-adrenoceptor antagonist, Idazoxan's most direct and pronounced effect is on the noradrenergic system. nih.gov α2-Adrenoceptors function as autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine (NE). By blocking these autoreceptors, Idazoxan removes this inhibitory feedback, leading to increased firing of noradrenergic neurons in the locus coeruleus (LC) and enhanced release of NE in terminal fields like the prefrontal cortex and basolateral amygdala. oup.comresearchgate.net This action leads to an increased turnover rate of NE and elevated levels of its metabolite MHPG. nih.gov

| Neurotransmitter System | Brain Region | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Dopamine | Medial Prefrontal Cortex | Increased Release | Local blockade of α2-adrenoceptors on nerve terminals | nih.gov |

| Dopamine | Striatum / Nucleus Accumbens | No significant effect on basal release | Regional specificity of action | nih.govnih.gov |

| Norepinephrine | Cortex / Locus Coeruleus | Increased release and turnover | Blockade of presynaptic α2-autoreceptors | nih.govoup.com |

| Serotonin | Cortex / Hippocampus | Decreased synthesis (5-HTP) | Agonism at 5-HT1A autoreceptors | nih.gov |

| Serotonin | Occipital Cortex | Increased release/turnover (5-HIAA) | Blockade of α2-heteroreceptors | cpn.or.kr |

Rationale for Deuteration of Pharmaceutical Compounds: a Research Perspective

From a research perspective, the deuteration of pharmaceutical compounds like Idazoxan to create analogs such as Idazoxan-d4 (hydrochloride) serves several critical purposes. One of the primary applications is in pharmacokinetic studies. Deuterated compounds are frequently used as internal standards in mass spectrometry-based bioanalysis. musechem.com Their chemical similarity to the parent drug ensures they behave almost identically during sample extraction and ionization, while their different mass allows for their distinct detection, enabling precise quantification of the non-deuterated drug in biological samples.

Pharmacokinetic and Metabolic Research Leveraging Deuteration: Preclinical Insights

Comparative Pharmacokinetic Studies of Idazoxan-d4 versus Non-Deuterated Idazoxan in Animal Models

While direct, publicly available comparative pharmacokinetic studies between Idazoxan-d4 and its non-deuterated counterpart are limited, extensive research on non-deuterated Idazoxan in animal models provides a crucial baseline for understanding the likely effects of deuteration.

Studies in rats using radiolabeled non-deuterated Idazoxan show that the compound is rapidly and completely absorbed following oral administration. nih.gov After absorption, radioactivity is distributed across a wide range of tissues, with notable localization in organs central to metabolism and excretion, such as the liver and kidneys. nih.gov Research also indicates that brain levels of Idazoxan are in equilibrium with plasma concentrations but are approximately ten-fold higher, demonstrating significant penetration of the blood-brain barrier. nih.gov

The fundamental physicochemical properties that govern absorption and distribution are not expected to be significantly altered by the substitution of four hydrogen atoms with deuterium (B1214612). Therefore, Idazoxan-d4 is predicted to exhibit similar rapid absorption and broad tissue distribution patterns in rodents.

The clearance of non-deuterated Idazoxan in rats is high, ranging from 94-144 ml/min per kg, and is primarily driven by extensive metabolism. nih.gov This high clearance contributes to a significant first-pass effect, which can limit oral bioavailability. nih.gov

Deuteration at a site of metabolic oxidation can substantially slow down this process. nih.gov The strengthening of the C-D bond at a metabolically active site reduces the rate of enzymatic bond cleavage, a manifestation of the DKIE. bioscientia.de This effect typically results in reduced metabolic clearance of the deuterated drug compared to its protio- (non-deuterated) analog. juniperpublishers.com Consequently, for Idazoxan-d4, a decrease in the rate of metabolism-driven clearance is the anticipated outcome.

| Parameter | Non-Deuterated Idazoxan (Rat Data) | Expected Effect on Idazoxan-d4 |

|---|---|---|

| Primary Clearance Mechanism | Metabolism nih.gov | Metabolism (at a reduced rate) |

| Reported In Vivo Clearance (Rats) | 94 - 144 ml/min per kg nih.gov | Reduced clearance compared to non-deuterated form juniperpublishers.com |

By slowing the rate of metabolism, deuteration is expected to prolong the half-life of Idazoxan-d4 and increase its AUC relative to non-deuterated Idazoxan. researchgate.net This enhancement of metabolic stability is a primary goal of therapeutic deuteration, as it can potentially allow for less frequent dosing and more stable plasma concentrations. bioscientia.de

| Pharmacokinetic Parameter | Non-Deuterated Idazoxan | Anticipated Impact of Deuteration (Idazoxan-d4) |

|---|---|---|

| Elimination Half-Life (t½) | Relatively short due to rapid metabolism nih.govnih.gov | Increased / Prolonged nih.govjuniperpublishers.com |

| Systemic Exposure (AUC) | Limited by metabolic clearance nih.gov | Increased juniperpublishers.com |

In Vitro and In Vivo Clearance Mechanisms

Elucidation of Metabolic Pathways and Metabolite Identification Using Deuterium Tracers

Deuterium labeling is a powerful technique not only for altering pharmacokinetics but also for studying the intricacies of metabolic pathways.

The biotransformation of non-deuterated Idazoxan in rats has been well-characterized. Phase I metabolism, which involves the introduction or unmasking of functional groups, proceeds primarily through hydroxylation of the aromatic ring at the 6 and 7 positions. nih.gov Minor Phase I pathways include hydroxylation at the 5-position and oxidative degradation of the imidazoline (B1206853) ring. nih.gov

Following Phase I reactions, the resulting phenolic metabolites undergo Phase II metabolism, or conjugation. longdom.org In rats, these metabolites are excreted in the urine primarily as glucuronide and sulphate conjugates, which increases their water solubility and facilitates elimination. nih.gov

| Metabolic Phase | Known Metabolic Pathways for Non-Deuterated Idazoxan in Rats nih.gov |

|---|---|

| Phase I (Functionalization) | - Major: Hydroxylation at position 6

|

| Phase II (Conjugation) | - Glucuronidation of phenolic metabolites

|

Deuteration can sometimes alter the relative importance of these pathways through a phenomenon known as "metabolic shunting". juniperpublishers.com If deuterium substitution significantly slows down a primary metabolic route, the parent compound may be increasingly metabolized via alternative, previously minor pathways. researchgate.net

Stable isotope labeling is a cornerstone of modern metabolic research. nih.govcreative-proteomics.com Introducing a stable isotope like deuterium into a molecule creates a "heavy" version that is chemically identical in its biological interactions but distinguishable by mass spectrometry (MS). nih.gov This allows researchers to use the labeled compound as a tracer to follow its journey through a biological system, identifying and quantifying its downstream metabolites without the need for radioactive labels. nih.govfrontiersin.org

Idazoxan-d4 serves as an ideal tool for such studies. It can be used as a heavy internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise quantification of non-deuterated Idazoxan and its metabolites in complex biological matrices like plasma or tissue homogenates. nih.govbiorxiv.org By co-administering a mixture of deuterated and non-deuterated Idazoxan, researchers can perform detailed in vivo analyses, accurately tracing the formation and elimination of various metabolites and providing unparalleled insights into the metabolic wiring of the organism. nih.gov

Studying Isotope Effects on Enzyme-Mediated Biotransformations

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at specific molecular positions is a powerful tool in pharmaceutical research. This process, known as deuteration, can significantly alter the pharmacokinetic profile of a drug by influencing its metabolic fate. The underlying principle is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orglibretexts.org For drug metabolism, which relies on enzyme-mediated bond cleavage, the KIE is particularly relevant. A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. youtube.com Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a metabolic pathway. nih.gov

In preclinical research, studying the KIE of a deuterated compound like Idazoxan-d4 (hydrochloride) provides critical insights into its biotransformation. Idazoxan, an α2-adrenoceptor antagonist, undergoes extensive metabolism primarily through hydroxylation and subsequent conjugation. researchgate.net Preclinical studies in rats have identified that the major metabolic routes involve hydroxylation at the 6 and 7 positions of the benzodioxan ring, with minor pathways including 5-hydroxylation or oxidative degradation of the imidazoline ring. researchgate.net

By introducing deuterium at metabolically active sites—for instance, creating Idazoxan-d4 by replacing four hydrogen atoms on the benzodioxan or imidazoline rings—researchers can investigate the precise contribution of different metabolic pathways. If deuteration occurs at a primary site of enzymatic attack, the KIE can significantly slow down that specific metabolic reaction. nih.govmusechem.com This effect allows for a detailed examination of the enzymes involved and the dynamics of metabolite formation.

While Idazoxan-d4 (hydrochloride) is available from suppliers for research use, specific preclinical studies detailing the quantitative impact of deuteration on its enzyme-mediated biotransformations and the resulting kinetic isotope effects are not extensively documented in publicly available literature. caymanchem.com However, based on the principles of drug metabolism, a hypothetical study could yield data illustrating these effects.

Hypothetical Research Findings: Isotope Effects on Idazoxan Metabolism

The following interactive table represents hypothetical data from an in vitro study comparing the metabolism of Idazoxan and Idazoxan-d4 in human liver microsomes. This illustrates the type of findings that would be sought in such research.

| Compound | Metabolic Pathway | Site of Deuteration | Rate of Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) | Metabolic Shunting Observed |

|---|---|---|---|---|---|

| Idazoxan | 6-Hydroxylation | N/A | 150.2 | N/A | N/A |

| Idazoxan-d4 | 6-Hydroxylation | 6-position | 30.5 | 4.92 | Yes |

| Idazoxan | 7-Hydroxylation | N/A | 125.8 | N/A | N/A |

| Idazoxan-d4 | 7-Hydroxylation | 7-position | 28.1 | 4.48 | Yes |

| Idazoxan | Imidazoline Ring Oxidation | N/A | 15.3 | N/A | N/A |

| Idazoxan-d4 | Imidazoline Ring Oxidation | 6- & 7-positions | 45.9 | N/A (Pathway Increased) | Yes |

Advanced Analytical Methodologies for Idazoxan D4 Hydrochloride and Its Metabolites in Biological Matrices

Development and Validation of Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of separating Idazoxan-d4 hydrochloride and its metabolites from endogenous components within biological samples. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been instrumental in this regard.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography (HPLC) is a widely adopted technique for the quantitative analysis of pharmaceutical compounds, including Idazoxan, in biological matrices. nih.govresearchgate.net The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. niif.hu For instance, a method for the chiral separation of efaroxan, a compound structurally related to Idazoxan, utilized an amylose-derivated column with a mobile phase of hexane-ethanol-diethylamine. researchgate.net

The development and validation of HPLC methods are critical to ensure reliable and reproducible results. researchgate.net Validation typically assesses parameters such as linearity, precision, accuracy, sensitivity, and specificity. researchgate.netresearchgate.net For example, a developed HPLC method for thirteen pharmaceuticals demonstrated acceptable linearity with correlation coefficients ranging from 0.9985 to 0.9998 and good precision with relative standard deviations below 5%. researchgate.net The limits of detection (LOD) and quantification (LOQ) for these compounds were in the ranges of 0.020–0.27 µg/L and 0.080–0.91 µg/L, respectively. researchgate.net In another study, the accuracy of an HPLC method was demonstrated by recovery values between 95.54% and 102.22%. researchgate.net

Coupling HPLC with sensitive detection methods, such as fluorescence detection, can significantly enhance the limits of detection, often achieving sensitivity comparable to mass spectrometry. nih.govbioanalysis-zone.com This makes HPLC a robust and relatively cost-effective tool for the quantitative analysis of Idazoxan and its metabolites.

A specific HPLC method for Idazoxan analysis is detailed in the table below:

| Parameter | Value |

| Column | RegisCell, 5 µm, 25 cm x 4.6 mm registech.com |

| Mobile Phase | (90/10) Hexane/IPA + 0.1% DEA registech.com |

| Flow Rate | 1.5 mL/min registech.com |

| Detection | UV 254 nm registech.com |

Mass Spectrometry (MS) Applications in Bioanalysis

Mass spectrometry (MS) is an indispensable tool in modern bioanalysis due to its high sensitivity, specificity, and ability to provide structural information. mdpi.com When hyphenated with chromatographic techniques, it offers unparalleled performance for the analysis of drugs and their metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the quantitative bioanalysis of drugs and their metabolites. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govubi.pt A validated method for determining Idazoxan in human plasma using LC-MS/MS has been reported. thegoodscentscompany.com

The high sensitivity of LC-MS/MS allows for the detection of analytes at very low concentrations, often in the picogram-per-milliliter range. researchgate.net For instance, an LC-MS/MS method for tizanidine, another imidazoline (B1206853) receptor ligand, achieved a lower limit of quantification of 50 pg/mL in human plasma. researchgate.net The use of selected reaction monitoring (SRM) in tandem mass spectrometry enhances selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from the biological matrix. researchgate.net

Utilization of Idazoxan-d4 as an Internal Standard in Isotope Dilution Mass Spectrometry for Enhanced Accuracy

To ensure the accuracy and precision of quantitative analyses, especially in complex biological matrices, internal standards are crucial. scioninstruments.com Isotope dilution mass spectrometry (IDMS) is a powerful technique that employs a stable isotope-labeled version of the analyte as an internal standard. nih.govnih.gov Idazoxan-d4, a deuterated analog of Idazoxan, is an ideal internal standard for this purpose. nih.gov

The principle of IDMS relies on the assumption that the stable isotope-labeled internal standard behaves identically to the analyte during sample preparation, chromatography, and ionization. uni-muenchen.de By adding a known amount of Idazoxan-d4 to the sample at the beginning of the workflow, any variability or loss during the analytical process can be corrected for, leading to highly accurate and reliable quantification. scioninstruments.comuni-muenchen.de This approach effectively compensates for matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer. scioninstruments.com The use of stable isotope-labeled internal standards like Idazoxan-d4 is a key component in developing robust and validated bioanalytical methods. nih.govuni-muenchen.de

High-Resolution Mass Spectrometry for Unknown Metabolite Identification

High-resolution mass spectrometry (HRMS) plays a pivotal role in the identification of unknown metabolites. nih.govvisikol.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. nih.gov This capability is crucial for elucidating the structures of novel metabolites that are not commercially available as reference standards. scirp.org

The process of metabolite identification using HRMS typically involves comparing the mass spectra of samples from dosed subjects with control samples to identify drug-related components. nih.gov Data mining techniques, such as mass defect filtering, can be employed to facilitate the detection of metabolites. nih.gov The fragmentation patterns obtained from tandem HRMS (MS/MS) experiments provide further structural information, aiding in the definitive identification of the metabolite. pharmaron.com The high resolving power of instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers is particularly advantageous for distinguishing between metabolites with very similar masses. mdpi.comvisikol.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Flux Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for the structural elucidation of novel compounds and the comprehensive analysis of metabolic pathways. mdpi.comnih.gov In the context of Idazoxan-d4 hydrochloride, a deuterated analog of the α2-adrenergic receptor antagonist Idazoxan, NMR plays a crucial role in confirming its isotopic purity and structural integrity. The substitution of hydrogen with deuterium (B1214612) at specific positions in the molecule is readily verifiable by ¹H and ²H NMR, ensuring the suitability of the compound as an internal standard in quantitative bioanalysis. tcichemicals.com

The primary application of NMR in this context lies in the identification and structural characterization of metabolites formed from Idazoxan in biological systems. acs.org While Idazoxan-d4 itself is designed as a stable internal standard, understanding the metabolic fate of the parent compound, Idazoxan, is essential. When biological samples such as urine or plasma are analyzed after administration of Idazoxan, NMR can be employed to identify the chemical structures of its metabolites. nih.govnih.gov

Key NMR Techniques for Metabolite Identification:

One-dimensional (1D) ¹H NMR: This is often the initial step, providing a rapid overview of the metabolites present in a biofluid. acs.org Although complex biological samples can lead to significant signal overlap, it remains a valuable tool for initial screening. mdpi.com

Two-dimensional (2D) NMR: To overcome the limitations of 1D NMR, various 2D techniques are employed for unambiguous structural assignment. nih.govnih.gov

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a molecule, helping to piece together spin systems and thus parts of the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (or other heteroatoms like ¹³C), providing crucial connectivity information.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is instrumental in assembling the complete carbon skeleton of a metabolite. hyphadiscovery.com

J-Resolved Spectroscopy: This technique separates chemical shifts and coupling constants into two different dimensions, simplifying complex multiplets in the ¹H spectrum and aiding in the determination of coupling constants. nih.gov

For instance, in a hypothetical metabolic study of Idazoxan, NMR could be used to identify metabolites resulting from oxidation or conjugation reactions. The precise location of these modifications on the Idazoxan scaffold can be determined by detailed analysis of the 2D NMR data. hyphadiscovery.com

Furthermore, NMR-based metabolic flux analysis, often utilizing stable isotopes like ¹³C, provides dynamic information about the rates of metabolic pathways. nih.govnih.gov By administering a ¹³C-labeled precursor alongside Idazoxan, researchers can trace the flow of the isotope through various metabolic routes that may be influenced by the drug. This allows for a quantitative understanding of how Idazoxan might alter cellular metabolism. While direct metabolic flux studies of Idazoxan-d4 itself are less common as it is primarily an internal standard, the principles of this methodology are central to understanding the broader pharmacological impact of the parent compound. nih.gov

Method Validation Parameters for Deuterated Analogs in Complex Biological Samples

The use of deuterated analogs, such as Idazoxan-d4 hydrochloride, as internal standards in quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS) is a widely accepted practice. scispace.comnih.gov However, to ensure the reliability and accuracy of the analytical data, rigorous method validation is imperative. researchgate.netfda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines for bioanalytical method validation. europa.eueuropa.eu

The validation process for a method employing a deuterated internal standard involves the assessment of several key parameters to demonstrate that the method is suitable for its intended purpose. laccei.orgpreprints.org

Key Method Validation Parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte and the deuterated internal standard from endogenous components of the biological matrix and other potential interferences. europa.eueuropa.eu This is typically assessed by analyzing multiple blank matrix samples from different sources.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. researchgate.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. europa.eu For deuterated standards, the within-run and between-run coefficient of variation (CV) should generally not exceed 15%, except at the lower limit of quantification (LLOQ), where it should not exceed 20%. europa.eu

Calibration Curve: A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. The linearity of this curve over the intended analytical range is a critical parameter. eurl-pesticides.eu

Matrix Effect: The matrix effect is the alteration of analyte response due to the presence of co-eluting, often unidentified, components in the biological matrix. europa.eu It is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. When using deuterated internal standards, the matrix effect standard deviation is generally acceptable up to 25%. gtfch.org

Recovery: Recovery is the efficiency of the extraction process. While a stable isotope-labeled internal standard can compensate for variability in recovery, it is still an important parameter to evaluate during method development and validation. scispace.comresearchgate.net

Stability: The stability of the analyte and the deuterated internal standard must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage stability. europa.eu It's crucial to demonstrate that no significant isotope exchange reactions occur for the deuterated standard under these conditions. europa.eueuropa.eu

Carryover: This assesses whether any residual analyte or internal standard from a high-concentration sample affects the measurement of a subsequent low-concentration or blank sample. preprints.org

The use of a deuterated internal standard like Idazoxan-d4 is generally preferred because its physicochemical properties are very similar to the analyte, leading to better correction for variability during sample processing and analysis. scispace.comnih.gov However, potential issues such as isotopic exchange or chromatographic separation from the analyte must be carefully evaluated during method validation. nih.goveuropa.eu

Interactive Data Table: Key Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria (with Deuterated IS) |

| Accuracy | Closeness of mean measured concentration to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ). europa.eu |

| Precision | Closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). europa.eu |

| Matrix Effect | The effect of co-eluting matrix components on ionization. | CV of the matrix factor should be ≤ 15%. europa.eu |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |

| Stability (Freeze-Thaw) | Stability after multiple freeze and thaw cycles. | Analyte concentration should be within ±15% of the baseline value. gtfch.org |

| Stability (Bench-Top) | Stability at room temperature for a specified period. | Analyte concentration should be within ±15% of the baseline value. |

| Selectivity | Ability to differentiate the analyte from other substances. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. europa.eu |

Preclinical Research Applications and Therapeutic Exploration in Animal Models

Neurobehavioral Studies in Rodent Models

Effects on Locomotor Activity and Exploratory Behavior

The influence of Idazoxan on motor functions has been explored through various behavioral paradigms in rats, yielding somewhat varied results depending on the experimental context.

In forced locomotion tests using a treadmill, intraperitoneal administration of Idazoxan was found to significantly enhance physical performance and endurance. revmedchir.ronih.gov Rats treated with Idazoxan showed a notable increase in the total running distance compared to control groups. nih.govresearchgate.net This improvement in endurance was also accompanied by a reduction in the number of electric shocks required to motivate the animals to continue running, suggesting an ability to delay fatigue. revmedchir.roresearchgate.net

| Behavioral Test | Animal Model | Observed Effect of Idazoxan | Reference |

|---|---|---|---|

| Treadmill Test (Forced Locomotion) | Wistar Rats | Significant increase in running distance and endurance capacity. | revmedchir.ronih.gov |

| Open Field Test (Spontaneous Activity) | Juvenile Rats | Increased activity and exploration. | nih.gov |

| Actimeter Test (Spontaneous Activity) | Wistar Rats | Significant reduction in horizontal, vertical, and stereotypic movements. | farmaciajournal.comresearchgate.net |

| Novel Environment Exploration | Mice | Elicited stress-like decreases in exploratory behavior. | nih.gov |

Investigation of Catalepsy Reversal Mechanisms

Idazoxan has been investigated for its ability to counteract catalepsy, a state of motor immobility often induced by antipsychotic drugs like haloperidol (B65202), which serves as an animal model for drug-induced extrapyramidal side effects in humans. nih.gov

Research has demonstrated that Idazoxan potently reverses haloperidol-induced catalepsy in rats. nih.govoup.com Studies found that Idazoxan achieved this effect with an ED₅₀ (median effective dose) of 0.25 mg/kg. nih.govmedchemexpress.com This anticataleptic effect is believed to be mediated through the blockade of α2-adrenoceptors. nih.gov Further investigation into the mechanism revealed that the reversal of catalepsy by Idazoxan does not appear to involve changes in striatal dopamine (B1211576) release. nih.govmedchemexpress.com Microdialysis studies in conscious rats showed that Idazoxan did not affect extracellular dopamine levels on its own, nor did it alter the increase in dopamine caused by haloperidol. nih.gov Instead, the mechanism seems to involve, at least in part, the serotonergic system, as the anticataleptic effect of Idazoxan was diminished in rats with depleted serotonin (B10506) levels. nih.gov

Role in Animal Models of Anxiety and Obsessive-Compulsive Behaviors

The potential role of Idazoxan in modulating anxiety and compulsive-like behaviors has been explored, primarily through its interaction with other neuroactive compounds. Experimental studies have shown that Idazoxan can block the anti-compulsive-like effects of agmatine (B1664431), suggesting an involvement of imidazoline (B1206853) receptors in obsessive-compulsive disorders. farmaciajournal.comnih.gov This indicates that the pathways Idazoxan acts upon are relevant to the neurobiology of these conditions. farmaciajournal.com

However, in the elevated plus-maze, a widely used animal model for anxiety, Idazoxan was found to be relatively ineffective on its own. scielo.br This suggests that its role in anxiety-related behaviors may be complex and potentially state-dependent or require interaction with other neurotransmitter systems.

Cognitive Function Modulation in Learning and Memory Paradigms

Idazoxan's effects on cognitive functions, particularly learning and memory, have been assessed in various rodent models. Studies using the Y-maze test in rats have shown that treatment with Idazoxan can optimize cognitive function and enhance learning ability. scispace.comresearchgate.net Treated animals displayed a tendency to more frequently enter a less recently visited arm, which is interpreted as an improvement in spatial memory. scispace.comresearchgate.net

Further supporting its role in memory, research using a complex maze task demonstrated that Idazoxan can facilitate memory retrieval. nih.gov In this paradigm, rats were trained on the maze and then tested for retention after a four-week period of forgetting. nih.gov Administration of Idazoxan just before the retention test effectively alleviated this forgetting, with treated rats performing significantly better than the control group. nih.gov This effect was specific to memory retrieval, as the compound did not affect the initial learning of the task. nih.gov These findings support the concept that the noradrenergic system, which is modulated by Idazoxan, plays a significant role in memory retrieval processes. nih.gov

Neurological Disease Modeling and Pathophysiology Research

Parkinson's Disease Models: L-DOPA Induced Dyskinesia and Experimental Parkinsonism

A significant area of preclinical research for Idazoxan has been in animal models of Parkinson's disease (PD), particularly focusing on a major complication of long-term dopamine replacement therapy: L-DOPA-induced dyskinesia (LID). nih.govfrontiersin.org

Studies in primate models of PD, specifically MPTP-lesioned marmosets, have shown that the selective α2-adrenergic receptor antagonist Idazoxan can reduce L-DOPA-induced dyskinesia. nih.gov Importantly, this reduction in abnormal involuntary movements did not compromise the anti-parkinsonian benefits of L-DOPA. nih.gov A key finding from this research is that while Idazoxan as a monotherapy shows no anti-parkinsonian effects, its co-administration with L-DOPA not only lessens dyskinesia but also more than doubles the duration of L-DOPA's therapeutic action. nih.gov Similar antidyskinetic properties have been observed in rodent models of PD, such as rats with 6-OHDA-induced lesions. frontiersin.org

These findings suggest that blocking α2-adrenergic receptors with Idazoxan could be a valuable adjunctive therapy in the treatment of Parkinson's disease. nih.gov It presents a potential strategy to manage the debilitating motor fluctuations and dyskinesias that arise with chronic L-DOPA use, potentially improving the quality of life for patients in advanced stages of the disease. nih.govnih.gov

| Animal Model | Key Finding | Reference |

|---|---|---|

| MPTP-Lesioned Primate (Marmoset) | Reduces L-DOPA-induced dyskinesia without compromising anti-parkinsonian effects. | nih.govnih.gov |

| MPTP-Lesioned Primate (Marmoset) | When combined with L-DOPA, extends the duration of L-DOPA's anti-parkinsonian action. | nih.gov |

| 6-OHDA-Lesioned Rat | Alleviates the development of L-DOPA-induced dyskinesia. | frontiersin.org |

| General Experimental Parkinsonism | May improve motor symptoms. | medchemexpress.comnih.gov |

Alzheimer's Disease Models: Impact on Amyloid-Beta Pathology

The potential therapeutic utility of Idazoxan has been investigated in animal models of Alzheimer's disease (AD), a condition characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. xiahepublishing.commdpi.com Research suggests that faulty norepinephrine (B1679862) signaling may contribute to the pathogenic cascade of AD. uab.edunih.gov Studies using APP/PS1 transgenic mouse models of Alzheimer's have shown that blocking α2A-adrenergic receptors with Idazoxan can mitigate some of the core pathological features of the disease. uab.edunih.gov

Another line of research highlights the role of imidazoline receptors in the context of Aβ-induced depression-like behavior, a common comorbidity of AD. nih.gov In a mouse model where depression-like behavior was induced by Aβ₁₋₄₂ peptide, the antidepressant-like effects of agmatine were completely blocked by the I2 imidazoline receptor antagonist, Idazoxan. nih.gov This finding suggests the involvement of the imidazoline receptor system in the behavioral deficits associated with amyloid pathology. nih.gov

Table 1: Effects of Idazoxan in Alzheimer's Disease Mouse Models

| Parameter Investigated | Animal Model | Key Finding with Idazoxan Treatment | Reference |

|---|---|---|---|

| GSK3β Activation | APP/PS1 Mice | Reversed hyperactivation of GSK3β in the brain. | uab.edunih.gov |

| Amyloid-Beta (Aβ) Load | APP/PS1 Mice | Lowered the extent of Aβ load in the cerebral cortex. | uab.edunih.gov |

| Neuroinflammation | APP/PS1 Mice | Decreased the density of inflammatory microglial cells. | uab.edu |

| Tau Pathology | APP/PS1 Mice | Reduced tau hyper-phosphorylation. | uab.edunih.gov |

| Cognitive Function | APP/PS1 Mice | Improved performance in cognitive tasks (Morris water maze). | uab.edunih.gov |

| Aβ-induced Depression | Aβ₁₋₄₂ Peptide-injected Mice | Blocked the antidepressant-like effect of agmatine. | nih.gov |

Schizophrenia-Related Behavioral and Neurochemical Models

Animal models are crucial for understanding the complex neurobiology of schizophrenia and for developing novel therapeutics. mpg.deacnp.org These models often aim to replicate behavioral and neurochemical abnormalities such as cognitive impairment, social withdrawal, and dysregulated dopamine function. mpg.decapes.gov.br Idazoxan's role as an α2-adrenoceptor antagonist has been explored in this context, particularly in relation to its ability to modulate dopamine and serotonin systems, which are central to the pathophysiology of schizophrenia. medchemexpress.commdpi.com

Preclinical studies have shown that Idazoxan can potentiate the effects of antipsychotic medications. mdpi.com For instance, co-administration of Idazoxan with the antipsychotic risperidone (B510) was found to enhance cortical dopamine release and NMDAR-mediated responses. mdpi.com Similarly, combining Idazoxan with a selective D2R/D3R antagonist like raclopride (B1662589) has been proposed to create an atypical antipsychotic profile. mdpi.com However, this combination did not reverse prepulse inhibition (PPI) deficits in a rat model, questioning the hypothesis that a simple α2/D2 receptor blockade is sufficient for atypical antipsychotic activity. mdpi.com

In other models relevant to schizophrenia, Idazoxan has demonstrated effects on drug-induced behaviors. It potently reverses catalepsy induced by the typical antipsychotic haloperidol in rats, a model often used to assess extrapyramidal side effects. medchemexpress.com This effect appears to be independent of striatal dopamine release and may involve serotonergic mechanisms. medchemexpress.com Research has also investigated Idazoxan's effect on anhedonia, a core negative symptom of schizophrenia, in the context of drug withdrawal. nih.gov Idazoxan was found to partially attenuate reward deficits associated with nicotine (B1678760) withdrawal, but not amphetamine withdrawal, suggesting a nuanced role in modulating reward pathways. nih.gov

Table 2: Effects of Idazoxan in Schizophrenia-Related Animal Models

| Model/Paradigm | Animal Model | Key Finding with Idazoxan | Reference |

|---|---|---|---|

| Haloperidol-induced Catalepsy | Rats | Potently reversed catalepsy. | medchemexpress.com |

| Antipsychotic Augmentation | Rats | Potentiated risperidone's effect, enhancing cortical dopamine release. | mdpi.com |

| Nicotine Withdrawal | Rats | Partially attenuated brain reward threshold elevations (anhedonia). | nih.gov |

| Amphetamine Withdrawal | Rats | Had no effect on brain reward threshold elevations. | nih.gov |

Investigation of Pain Modulation Mechanisms in Preclinical Pain Models

Idazoxan's interaction with both α2-adrenoceptors and imidazoline I2 receptors makes it a valuable tool for investigating the complex mechanisms of pain modulation. researchgate.netnih.gov The descending noradrenergic pathway, which plays a crucial role in endogenous analgesia, is a key target of this research. nih.gov

Studies in various preclinical pain models have demonstrated Idazoxan's ability to antagonize analgesia, thereby helping to elucidate the underlying receptor mechanisms. In a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), the antihyperalgesic effects of a novel I2 receptor ligand, CR4056, were dose-dependently antagonized by Idazoxan. dovepress.com Similarly, in an acute capsaicin-induced pain model, Idazoxan blocked the mechanical hyperalgesia-reversing effects of CR4056. dovepress.com These findings support the involvement of I2 receptors in mediating the analgesic effects of these compounds. nih.govdovepress.com

Furthermore, research on conditioned pain modulation (CPM), a phenomenon where pain in one part of the body inhibits pain in another, has implicated descending noradrenergic pathways. nih.gov In rats, CPM was shown to induce the release of norepinephrine in the spinal cord and was partially blocked by intrathecal administration of Idazoxan, confirming the role of spinal α2-adrenoceptors in this endogenous pain-inhibitory process. nih.gov Idazoxan has also been used to investigate the interaction between imidazoline ligands and the opioid system, where it has been shown to antagonize the antihyperalgesic effects of I2 receptor ligands in neuropathic pain models. nih.gov

Table 3: Application of Idazoxan in Preclinical Pain Models

| Pain Model | Animal Model | Effect of Idazoxan | Inferred Mechanism | Reference |

|---|---|---|---|---|

| Inflammatory Pain (CFA) | Rats | Antagonized the antihyperalgesic effect of the I2 ligand CR4056. | Involvement of I2 receptors in analgesia. | nih.govdovepress.com |

| Neuropathic Pain (CCI) | Rats | Antagonized the antihyperalgesic effect of the I2 ligand 2-BFI. | Involvement of I2 receptors in analgesia. | nih.gov |

| Acute Neurogenic Pain (Capsaicin) | Rats | Dose-dependently antagonized the analgesic effect of CR4056. | Involvement of I2/α2 receptors in analgesia. | dovepress.com |

| Conditioned Pain Modulation (CPM) | Rats | Partially blocked endogenous analgesia when given intrathecally. | Involvement of spinal α2-adrenoceptors in descending pain inhibition. | nih.gov |

Cardiovascular and Renal Function Research in Animal Physiology

Idazoxan's antagonist activity at α2-adrenoceptors and imidazoline receptors, which are present in the brainstem, kidneys, and vasculature, has made it a subject of investigation in cardiovascular and renal physiology. researchgate.netoup.com These receptors are involved in the central regulation of blood pressure and sympathetic outflow, as well as in local renal processes. oup.comresearchgate.net

In conscious dogs, the α2-adrenoceptor antagonist 2-methoxyidazoxan, a compound related to Idazoxan, was shown to increase mean arterial pressure, hematocrit, and plasma renin activity. researchgate.net It also significantly reduced sodium excretion and the fractional excretion of sodium, indicating a role for α2-adrenoceptors in promoting renal sodium retention. researchgate.net

Studies in conscious rabbits have utilized Idazoxan to differentiate the roles of imidazoline receptors versus α2-adrenoceptors in the sympathoinhibitory effects of centrally acting antihypertensive agents like rilmenidine (B1679337). oup.com The inhibitory effect of rilmenidine on renal sympathetic nerve activity was more readily reversed by Idazoxan than by 2-methoxyidazoxan, suggesting that imidazoline receptors are important for the sympathoinhibitory actions of rilmenidine. oup.com These experiments highlight how Idazoxan can be used to pharmacologically dissect the contributions of these two distinct but related receptor systems in the central control of cardiovascular function. oup.com

Table 4: Effects of Idazoxan and Related Compounds on Cardiovascular and Renal Parameters in Animal Models

| Compound | Animal Model | Parameter | Observed Effect | Reference |

|---|---|---|---|---|

| 2-methoxyidazoxan | Conscious Dogs | Mean Arterial Pressure | Increased by 18±5 mmHg | researchgate.net |

| 2-methoxyidazoxan | Conscious Dogs | Haematocrit | Increased by 6±1% | researchgate.net |

| 2-methoxyidazoxan | Conscious Dogs | Plasma Renin Activity | Increased by 0.38 ± 0.04 ng angiotensin I ml⁻¹ h⁻¹ | researchgate.net |

| 2-methoxyidazoxan | Conscious Dogs | Sodium Excretion | Reduced by 54 ± 7 µmol min⁻¹ | researchgate.net |

| Idazoxan | Conscious Rabbits | Renal Sympathetic Tone | Reversed the sympathoinhibitory effect of rilmenidine. | oup.com |

Future Research Directions and Translational Perspectives Preclinical and Methodological Focus

Development of Novel Deuterated Imidazoline (B1206853) Receptor and Alpha-2 Adrenoceptor Ligands

The development of novel deuterated ligands targeting imidazoline receptors and α2-adrenoceptors is a promising area of research. Deuteration can lead to improved metabolic stability and bioavailability, thereby enhancing the therapeutic potential of these ligands. nih.govacs.orgnih.gov

Key Research Findings:

Enhanced Metabolic Stability: The incorporation of deuterium (B1214612) at metabolically vulnerable positions in a molecule can slow down its enzymatic degradation, leading to a longer duration of action. nih.govacs.orgnih.gov For instance, studies on other deuterated ligands have demonstrated that this modification can significantly improve their pharmacokinetic profiles. researchgate.net

Improved Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of the active drug that reaches systemic circulation, thus enhancing its bioavailability. nih.govacs.orgnih.gov

Maintained Selectivity: Research has shown that deuteration can be achieved without compromising the ligand's selectivity for its target receptor. nih.govacs.orgnih.gov For example, novel deuterated pyrazoloquinolinones retained their selectivity for the GABA(A)R α6 subtype while exhibiting improved metabolic stability. researchgate.net

| Compound Class | Receptor Target | Effect of Deuteration | Reference |

|---|---|---|---|

| Pyrazoloquinolinones | GABA(A)R α6 subtype | Increased duration of action, improved metabolic stability and bioavailability, retained selectivity. | nih.govacs.orgnih.govresearchgate.net |

| Istradefylline | Adenosine A2A receptor | Enhanced affinity. | irb.hr |

| DMT | Serotonin (B10506) receptors | Increased half-life with deuteration at the α-CD2 moiety. | irb.hr |

The synthesis of new deuterated analogs of known imidazoline and α2-adrenoceptor ligands, including Idazoxan, could lead to the development of more effective research tools and potential therapeutic agents.

Integration of Idazoxan-d4 Research with Systems Biology and Multi-Omics Approaches

The integration of Idazoxan-d4 research with systems biology and multi-omics approaches offers a powerful strategy to gain a comprehensive understanding of its biological effects. These approaches allow for the simultaneous analysis of multiple layers of biological information, from the genome to the metabolome.

Potential Applications:

Metabolomics and Lipidomics: Deuterium oxide (D2O) labeling has been successfully used in metabolomics and lipidomics studies to trace metabolic pathways and quantify changes in biomolecule levels. researchgate.netresearchgate.net Similar approaches with Idazoxan-d4 could elucidate its impact on cellular metabolism.

Proteomics: Stable Isotope Labeling in Mammals (SILAM) utilizes feeds containing isotopically labeled amino acids to label the entire proteome of an animal. isotope.com This allows for quantitative proteomic analysis to identify changes in protein expression in response to a drug like Idazoxan-d4.

Integrated Multi-Omics: By combining data from transcriptomics, metabolomics, and lipidomics, researchers can identify key pathways and molecular networks affected by Idazoxan-d4. nih.govnih.gov This integrated approach can provide a more holistic view of the drug's mechanism of action and potential off-target effects.

Advancements in In Vivo Neuroimaging Techniques Utilizing Deuterated Tracers (e.g., PET Ligand Development for Isotopic Labeling)

Deuterated compounds like Idazoxan-d4 hold significant promise for the development of advanced in vivo neuroimaging techniques, particularly Positron Emission Tomography (PET).

Key Advantages of Deuterated Tracers:

Improved In Vivo Stability: Deuteration can enhance the in vivo stability of PET tracers, minimizing the confounding effects of radiometabolites and leading to clearer imaging signals. snmjournals.org

Enhanced Affinity and Selectivity: Selective deuteration can improve the affinity and selectivity of a ligand for its target, which is a critical characteristic for a successful PET tracer. irb.hr

Isotopic Labeling: The use of stable isotopes like deuterium is a fundamental aspect of PET ligand development. frontiersin.orgnih.gov Idazoxan-d4 serves as a direct precursor for the synthesis of radiolabeled tracers for PET imaging of α2-adrenoceptors and imidazoline receptors. The development of PET ligands for these targets has been an area of active research. nih.govnih.govnih.gov

| PET Tracer | Target | Significance | Reference |

|---|---|---|---|

| [11C]deuterium-L-deprenyl ([11C]DED) | MAO-B | Applied in studies of neurodegenerative disorders. | frontiersin.org |

| [18F]D2-LW223 | TSPO | Deuterated tracer with improved in vivo stability. | snmjournals.org |

| 11C-BU99008 | Imidazoline2 binding site (I2BS) | Validated for clinical use, revealing early astrogliosis in neurodegeneration. | nih.govnih.gov |

Future research in this area could focus on synthesizing and evaluating radiolabeled versions of Idazoxan-d4 for PET imaging, which could provide valuable insights into the distribution and function of its target receptors in both healthy and diseased states.

Exploring Novel Therapeutic Targets and Mechanisms Identified Through Deuterated Idazoxan Research

Research utilizing deuterated Idazoxan can help uncover novel therapeutic targets and mechanisms of action. By virtue of its altered properties, Idazoxan-d4 can serve as a unique tool to probe biological systems.

Potential Areas of Exploration:

Neurodegenerative Diseases: Idazoxan has been investigated for its potential in treating Alzheimer's disease. wikipedia.org Studies with Idazoxan-d4 could further elucidate the role of α2-adrenergic and imidazoline receptors in the pathophysiology of such diseases and identify new therapeutic strategies.

Schizophrenia: Idazoxan has been explored as an adjunctive treatment for schizophrenia, possibly by enhancing dopamine (B1211576) neurotransmission in the prefrontal cortex. wikipedia.orgunc.edubrown.edu The distinct pharmacokinetic profile of Idazoxan-d4 could offer advantages in this therapeutic context.

Pain Modulation: Imidazoline I2 receptors are involved in pain modulation. medchemexpress.com Research with deuterated ligands selective for this receptor could lead to the development of novel analgesics.

Contribution of Deuterated Idazoxan Research to Understanding Complex Neurotransmitter System Interactions

The central nervous system is characterized by intricate interactions between different neurotransmitter systems. Research with deuterated Idazoxan can contribute significantly to unraveling these complex relationships.

Key Interactions Involving Adrenergic Systems:

Adrenergic-Dopaminergic Interactions: The adrenergic system, which is modulated by Idazoxan, has a significant influence on the dopamine system. nih.gov For example, α2-adrenergic receptor antagonists can enhance dopamine neurotransmission. wikipedia.org Studies with Idazoxan-d4 could provide a more detailed understanding of this cross-talk, which is relevant for disorders like schizophrenia and ADHD. nih.govnih.gov

Adrenergic-Serotonergic Interactions: There is also evidence for interactions between the adrenergic and serotonergic systems. frontiersin.org α2-blockers can increase serotonergic neurotransmission. wikipedia.org Investigating these interactions with deuterated ligands could offer new insights into the treatment of depression and other mood disorders.

Adrenergic-Glutamatergic Interactions: The norepinephrine (B1679862) system modulates synaptic plasticity in the prefrontal cortex, partly through interactions with the glutamatergic system. nih.gov Idazoxan has been shown to enhance long-term potentiation in the hippocampus-prefrontal cortex pathway. nih.gov

By providing a tool with potentially altered pharmacokinetics, Idazoxan-d4 research can help to fine-tune our understanding of how modulating the adrenergic system impacts the broader network of neurotransmitters, ultimately contributing to the development of more targeted and effective therapies for a range of neurological and psychiatric disorders.

Q & A

Q. What are the primary pharmacological targets of Idazoxan-d4 (hydrochloride), and how are these identified experimentally?

Idazoxan-d4 (hydrochloride) primarily antagonizes alpha-2 adrenergic receptors (α2-AR) and imidazoline receptors (I1/I2 subtypes). To confirm target specificity, researchers employ radioligand binding assays using tissues or cell lines expressing these receptors. For α2-AR, competitive binding studies with labeled antagonists (e.g., [³H]-rauwolscine) are conducted, while imidazoline receptor affinity is tested via displacement of [³H]-clonidine in brain homogenates . Dose-response curves and Ki values are calculated to assess potency.

Q. What analytical methods are recommended for quantifying Idazoxan-d4 (hydrochloride) in experimental samples?

Reverse-phase HPLC coupled with UV detection (e.g., 254 nm) is standard. A C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) achieve optimal resolution. System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) must comply with pharmacopeial guidelines. For deuterated analogs, LC-MS/MS with selected reaction monitoring (SRM) enhances specificity, using transitions like m/z 249 → 121 for quantification .

Q. How should researchers handle and store Idazoxan-d4 (hydrochloride) to ensure stability?

Store lyophilized powder at -20°C in airtight, light-resistant containers . Reconstitute in deuterated solvents (e.g., D₂O) for NMR studies. Avoid incompatible materials (strong acids/oxidizers) and monitor for decomposition via periodic HPLC purity checks. Under thermal stress (40°C/75% RH), stability studies show <5% degradation over 30 days when stored desiccated .

Advanced Research Questions

Q. What experimental designs are used to resolve contradictions in imidazoline receptor subtype selectivity of Idazoxan-d4 (hydrochloride)?

Contradictory subtype selectivity (I1 vs. I2) is addressed using knockout rodent models or siRNA-mediated receptor silencing in cell lines. For example, in I1 receptor-knockout mice, the absence of hypotensive response to Idazoxan-d4 confirms I1-specific activity. Functional assays (e.g., GTPγS binding) further distinguish G-protein coupling pathways between subtypes .

Q. How does deuterium labeling in Idazoxan-d4 (hydrochloride) impact its pharmacokinetic profile compared to the non-deuterated form?